molecular formula C9H12ClF2N5 B12225272 1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12225272
M. Wt: 263.67 g/mol
InChI Key: TUWSTTTVTVQZIK-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative featuring a difluoromethyl group at position 1 and an amine group at position 3 of the pyrazole ring. The hydrochloride salt improves solubility, a common strategy in pharmaceutical chemistry to enhance bioavailability .

Properties

Molecular Formula

C9H12ClF2N5

Molecular Weight

263.67 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C9H11F2N5.ClH/c1-15-4-2-7(13-15)6-12-8-3-5-16(14-8)9(10)11;/h2-5,9H,6H2,1H3,(H,12,14);1H

InChI Key

TUWSTTTVTVQZIK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNC2=NN(C=C2)C(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and subsequent functionalization with the methylpyrazolylmethyl group. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the pyrazole ring may interact with active sites or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Compound Name Molecular Formula Molar Mass (g/mol) Key Features Reference
1-(Difluoromethyl)-1H-pyrazol-3-amine hydrochloride C$4$H$6$ClF$2$N$3$ 169.56 Simpler pyrazole core; lacks the methylpyrazole-methyl substituent.
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride C$5$H$8$ClF$2$N$3$ 183.59 Methyl group at pyrazole position 4; no extended aromatic substitution.
3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide C${21}$H${23}$F$3$N$6$O 432.45 Trifluoromethylpyridine and imidazole substituents; distinct heterocyclic core.
N-(1-(Benzo[d]thiazol-2-yl)-1,1-difluoro-4-phenylbutan-2-yl)piperidin-1-amine C${21}$H${22}$F$2$N$3$S 401.48 Difluoroalkyl chain with benzothiazole; non-pyrazole backbone.

Key Observations :

  • The target compound’s methylpyrazole-methyl substituent distinguishes it from simpler pyrazole derivatives (e.g., ’s compound) and introduces steric and electronic effects that may influence binding to biological targets.
  • Compared to ’s trifluoromethylpyridine-containing compound, the target lacks a trifluoromethyl group but retains fluorine atoms, which could modulate lipophilicity and metabolic stability .
Physicochemical Properties
  • Solubility: The hydrochloride salt enhances aqueous solubility compared to non-ionic analogs, a trait shared with compounds in and .
  • Fluorination Impact : The difluoromethyl group increases electronegativity and resistance to oxidative metabolism, similar to trifluoromethyl groups in and .
Structural Analysis Tools

Crystallographic software like SHELXL () and WinGX () are critical for determining bond lengths and angles. For example, the difluoromethyl group in the target compound may exhibit shorter C–F bonds (~1.33 Å) compared to C–H bonds, as observed in analogous structures .

Biological Activity

1-(Difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride, with the CAS number 1856023-99-8, is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various fields, supported by research findings and case studies.

Molecular Characteristics:

  • Molecular Formula: C10H14ClF2N5
  • Molecular Weight: 277.70 g/mol
  • IUPAC Name: 1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

The synthesis of 1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves multi-step reactions starting from readily available precursors. The difluoromethyl group is crucial for enhancing the compound's biological activity, particularly in modulating interactions with biomolecular targets.

Synthesis Overview:

  • Starting Materials: Commonly include pyrazole derivatives and difluoromethylating agents.
  • Reaction Conditions: Often involve the use of catalysts and controlled temperatures to optimize yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride. For instance, compounds with similar structures have shown significant activity against various bacterial strains and fungi.

Case Study:
A study conducted by Zhong et al. demonstrated that novel pyrazole amines exhibited potent antibacterial and antifungal activities, suggesting that this compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential therapeutic agents for inflammatory diseases.

Research Findings:
Qiao et al. explored the anti-inflammatory effects of difluoromethylpyrazole derivatives, reporting a reduction in inflammation markers in vitro . This suggests that 1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride may have similar effects.

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological ActivityNotable Effects
1-(Difluoromethyl)-N-[2-methylpyrazol-3-yl]methyl]pyrazol-4-amines1856076-49-7AntifungalEffective against plant pathogens
4-(Difluoromethyl)-1-methyl-pyrazole derivativesVariousAntimicrobialBroad-spectrum activity

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